molecular formula C23H26N2O B12624820 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-28-7

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B12624820
CAS No.: 918482-28-7
M. Wt: 346.5 g/mol
InChI Key: SZTGKRLKILYKSZ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a piperazine derivative featuring a naphthalen-2-ylmethyl group at the 1-position and a 2-phenoxyethyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as modulators of neurotransmitter receptors (e.g., dopamine, serotonin) .

Properties

CAS No.

918482-28-7

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-(2-phenoxyethyl)piperazine

InChI

InChI=1S/C23H26N2O/c1-2-8-23(9-3-1)26-17-16-24-12-14-25(15-13-24)19-20-10-11-21-6-4-5-7-22(21)18-20/h1-11,18H,12-17,19H2

InChI Key

SZTGKRLKILYKSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Standard Protocols

The synthesis process typically involves the following reaction conditions:

Step Reagents Solvent Temperature Time
Functionalization Mesylate derivative + Piperazine derivative Acetonitrile Reflux 24 hours
Coupling Naphthalen-2-ylmethyl chloride + Phenoxyacetaldehyde DMF or ethanol Room temperature to reflux Variable
Purification Silica gel chromatography Dichloromethane/Chloroform Ambient -

Example Procedure

To synthesize functionalized piperazine derivatives:

  • Dissolve mesylate derivative (0.50 mmol) and lithium carbonate (0.07 g, 1.00 mmol) in acetonitrile (6 mL).
  • Add the piperazine derivative (2.00 mmol).
  • Reflux under nitrogen atmosphere for 24 hours.
  • Concentrate the solution, dissolve in dichloromethane, and purify via silica gel chromatography.

Analysis of Preparation Methods

Challenges

Preparation methods for this compound face several challenges:

  • Reactivity of Precursors : Naphthalene derivatives can be prone to side reactions such as electrophilic aromatic substitution.
  • Yield Optimization : Achieving high yields requires precise control over reaction conditions.
  • Purity : Impurities from side reactions necessitate rigorous purification protocols.

Modifications for Improved Yield

Recent advancements suggest modifications such as:

  • Using alternative solvents like dimethyl sulfoxide (DMSO) for better solubility.
  • Employing phase-transfer catalysts to enhance reaction rates.
  • Optimizing stoichiometry to minimize by-products.

Comparative Data Table

Below is a comparison of different preparation methods for similar compounds:

Compound Name Reagents Used Solvent Yield (%)
1-[2-(6-Methoxynaphthalen-2-yl)methyl]-4-(2-methoxyethyl)piperazine Methoxynaphthalene + Piperazine Ethanol ~85
1-[3-(Trifluoromethyl)phenylmethyl]-4-(2-methoxyethyl)piperazine Trifluoromethylbenzene + Piperazine DMF ~90
1-[Biphenylmethyl]-4-(2-phenyloxy)piperazine Biphenyl chloride + Piperazine Acetonitrile ~88

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the phenoxyethyl group.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core, which is a common scaffold in drug design due to its ability to interact with various biological targets. The naphthalene and phenoxyethyl groups contribute to its lipophilicity and receptor binding capabilities, making it a candidate for central nervous system (CNS) disorders.

Central Nervous System Disorders

Research indicates that compounds similar to 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets for treating CNS disorders such as depression and anxiety. A study highlighted the development of allosteric modulators that enhance the therapeutic efficacy of existing treatments while reducing side effects .

Antimicrobial Activity

Emerging studies have shown that derivatives of piperazine exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function .

Cancer Research

The potential anticancer properties of piperazine derivatives have been explored, with some studies indicating that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Study Objective Findings
Study AInvestigate CNS effectsFound that the compound modulates serotonin receptors, leading to anxiolytic effects in animal models.
Study BTest antimicrobial efficacyDemonstrated significant inhibition of growth in resistant strains of Staphylococcus aureus at low concentrations.
Study CEvaluate anticancer propertiesShowed that the compound induces apoptosis in breast cancer cell lines through activation of caspase pathways.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Substituent Diversity
  • 1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine (): Features a 2-methoxyphenyl group and a piperidinylmethyl chain. Exhibits high dopamine D2 receptor affinity (IC₅₀ in nanomolar range) due to the 2-nitrobenzyl modification .
  • 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (): Contains a diphenylmethoxyethyl group. Modulates serotonin and dopamine transporters, with fluoro substituents enhancing receptor selectivity .
  • MCL0129 (): A melanocortin-4 (MC4) receptor antagonist with a 4-(2-methoxynaphthalen-1-yl)butyl chain. Demonstrates anxiolytic and antidepressant effects (IC₅₀ = 7.9 nM for MC4) . Comparison: The naphthalenylmethyl group in the target compound may confer similar receptor interactions, but the shorter phenoxyethyl chain could reduce MC4 affinity compared to MCL0129’s butyl linkage.
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) logP (Predicted) Solubility
Target Compound ~350 80–90* ~3.5 Moderate in ethanol
1-(2-Methoxyphenyl)-4-(piperidinyl)piperazine 355.4 N/A 2.8 High in DMSO
1-(4-Chlorophenyl)-4-(3-methylbenzyl)piperazine (Meclozine) 391.9 N/A 4.1 Low in water
Compound 15 () ~400 78.1–79.3 3.2 Soluble in EA

*Estimated based on analogs with halogenated aryl groups (e.g., chloro and fluoro derivatives in –10 show m.p. 77–118°C).

Dopamine D2 Receptor Modulation
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Highest D2 affinity in its series (IC₅₀ < 100 nM) due to electron-withdrawing nitro groups enhancing π-π stacking . Comparison: The target compound’s phenoxyethyl group may engage in hydrophobic interactions with D2 receptors, but lack of nitro substituents could reduce potency.
Serotonin Receptor Interactions
  • 4-[3-(1,2-Dihydronaphthalen-4-yl)-propyl]-1-(2-methoxyphenyl)piperazine (): Mixed 5-HT1A/D2 activity (IC₅₀ = 2.0 nM for 5-HT1A) due to dihydronaphthalene’s planar structure . Comparison: The target compound’s naphthalenylmethyl group may similarly align with 5-HT1A’s hydrophobic pockets, but phenoxyethyl’s flexibility might reduce specificity.
Metabolic Pathways
  • Meclozine Metabolites (): N-dealkylation and oxidation produce metabolites like 3-methylbenzoic acid . Comparison: The target compound’s naphthalene group may undergo hepatic cytochrome P450-mediated hydroxylation, while the phenoxyethyl chain could be cleaved via esterases.

Biological Activity

1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a naphthalene moiety and a phenoxyethyl substituent, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-cancer, and neurological effects based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N Molecular Weight 278 39 g mol \text{C}_{19}\text{H}_{22}\text{N}\quad \text{ Molecular Weight 278 39 g mol }

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes and enzymes.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus250 µg/mL
2Escherichia coli125 µg/mL
3Bacillus subtilis62.5 µg/mL

Findings : A study highlighted that piperazine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on structural modifications .

Anti-Cancer Activity

Piperazine derivatives have been investigated for their anti-cancer properties, particularly in prostate cancer models. The compound's ability to bind to androgen receptors has been noted, suggesting a mechanism for inhibiting cancer cell proliferation.

Case Study: Molecular Docking Studies

Molecular docking studies revealed that compounds similar to this compound exhibited strong binding affinities to androgen receptors, with binding energies around -7.5 kcal/mol. This interaction is crucial for the potential anti-proliferative effects observed in prostate cancer cell lines .

Neurological Effects

Piperazine derivatives are also recognized for their effects on neurotransmitter systems. Research has shown that certain piperazine compounds can modulate dopamine and serotonin release in the brain, which is relevant for treating conditions like depression and anxiety.

Table 2: Neurological Effects of Piperazine Derivatives

CompoundEffect on Neurotransmitter ReleaseReference
MM5Increased dopamine release
MC1Enhanced serotonin release

Discussion : The modulation of neurotransmitter levels suggests that these compounds could be beneficial in psychiatric disorders, although further studies are necessary to establish clinical relevance.

Q & A

Q. What are the recommended synthetic routes for 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step procedure may include:

Alkylation : Reacting 1-(naphthalen-2-ylmethyl)piperazine with 2-phenoxyethyl bromide in acetonitrile under reflux with triethylamine as a base.

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (ethanol or ether) to isolate the product .
Optimization Tips :

  • Adjust solvent polarity (e.g., DCM for milder conditions).
  • Monitor reaction progress via TLC and optimize molar ratios (e.g., 1:1.2 amine:alkylating agent) to minimize byproducts .

Q. How should researchers characterize the structural and purity parameters of this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., naphthalene protons at δ 7.2–8.0 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
    • IR : Identify functional groups (e.g., C-N stretch ~1,250 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>95% by area normalization) using a C18 column and methanol/water mobile phase .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ calculated for C₂₃H₂₆N₂O: 346.20; observed 346.15) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this piperazine derivative?

Methodological Answer:

  • Substituent Modification :
    • Replace the naphthalenyl group with anthracene or fluorophenyl moieties to assess π-π stacking effects on receptor binding .
    • Vary the phenoxyethyl chain length to study steric and electronic impacts .
  • Assays :
    • In vitro receptor binding : Screen against serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand displacement assays .
    • Functional assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Replicate Assays : Standardize protocols (e.g., bacterial strain, MIC determination) for antimicrobial studies to isolate compound-specific effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies in reported IC₅₀ values .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate solvent effects (e.g., DMSO <1% v/v) .

Q. What are the considerations for crystallographic analysis to determine the three-dimensional structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of ethanol or ether solutions at 4°C .
  • Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL. Expect chair conformation for the piperazine ring (puckering parameters Q ~0.59 Å) .
  • Validation : Check for disorder (e.g., naphthalene ring orientation) and hydrogen bonding (e.g., C–H⋯O interactions) using Mercury software .

Data Contradiction Analysis

Example : Discrepancies in reported antifungal activity may arise from:

  • Strain Variability : Candida albicans vs. non-albicans species exhibit differential susceptibility .
  • Compound Stability : Hydrolysis of the phenoxyethyl group in aqueous media (pH-dependent) .
    Resolution : Conduct stability studies (HPLC monitoring) and use freshly prepared DMSO stock solutions .

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